molecular formula C16H15F3N4 B8691741 (1-Benzotriazol-1-ylpropyl)-(4-trifluoromethylphenyl)amine

(1-Benzotriazol-1-ylpropyl)-(4-trifluoromethylphenyl)amine

Cat. No. B8691741
M. Wt: 320.31 g/mol
InChI Key: HVOAACKKZXUIKP-UHFFFAOYSA-N
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Patent
US06313142B1

Procedure details

A two liter, four neck flask under nitrogen atmosphere was charged with benzotriazole (36.96 g, 310 mmol, 1.0 equiv) and dry toluene (400 mL). A room temperature solution of 4-(trifluoromethyl)aniline (39.1 mL, 310 mmol, 1.0 equiv) and 50 mL toluene was added over one minute. A room temperature solution of propionaldehyde (24.6 mL, 341 mmol, 1.1 equiv) and 50 mL toluene was then added over 20 minutes. There was an exotherm from 23° C. to 30° C. during this addition. After stirring 24 h, n-heptane (500 mL) was added, and the slurry stirred an additional 1 h. The suspension was filtered, the solids were washed with n-heptane (1×100 mL, then 1×200 mL, and dried. (1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine was isolated as shiny white needles (81.3 g, 82%). After 24 h, a second crop was isolated from the filtrate (8.7 g, 9%). mp 130-132° C.; 1H NMR (DMSO-d6, 400 MHz) δ0.82 (t, 3H, J=7.5 Hz), 2.25 (m, 2H), 6.49 (m, 1H), 6.80 (d, 2H, J=8.7 Hz), 7.35 (m, 3H), 7.50 (m, 1H), 7.88 (d, 1H, J=8.3 Hz), 7.99 (m, 1H), 8.09 (d, 1H, J=8.5 Hz); 13C NMR (DMSO-d6, 100 MHz) δ149.32, 146.19, 131.46, 127.73, 126.8, 125.33 (q, J=270 Hz), 124.44, 119.88, 118.27 (q, J=31.7 Hz), 112.91, 111.56, 71.03, 28.08, 10.29; DEPT spectrum: quaternary carbons δ149.32, 146.19, 131.46, 125.33, 118.27; CH carbons δ127.73, 126.8, 124.44, 119.88, 112.91, 111.56, 71.03; CH2 carbon δ28.08; CH3 carbon δ10.29; IR (drifts) 3292 (s), 3038 (m), 2975 (m), 1621 (s), 1331 (s), 1320 (s), 1114 (vs); Anal. Calcd for C16H15N4F3: C, 59.99; H, 4.72; N, 17.49. Found (first crop): C, 60.16; H, 4.74; N, 17.86. Found (second crop): C, 59.97; H, 4.66; N, 17.63.
Quantity
36.96 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
39.1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
24.6 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.[C:10]1(C)[CH:15]=CC=C[CH:11]=1.[F:17][C:18]([F:27])([F:26])[C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[CH:21][CH:20]=1.C(=O)CC>CCCCCCC>[N:1]1([CH:11]([NH:23][C:22]2[CH:24]=[CH:25][C:19]([C:18]([F:26])([F:27])[F:17])=[CH:20][CH:21]=2)[CH2:10][CH3:15])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1

Inputs

Step One
Name
Quantity
36.96 g
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
Quantity
400 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
39.1 mL
Type
reactant
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
24.6 mL
Type
reactant
Smiles
C(CC)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
from 23° C. to 30° C.
ADDITION
Type
ADDITION
Details
during this addition
STIRRING
Type
STIRRING
Details
the slurry stirred an additional 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solids were washed with n-heptane (1×100 mL
CUSTOM
Type
CUSTOM
Details
1×200 mL, and dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1(N=NC2=C1C=CC=C2)C(CC)NC2=CC=C(C=C2)C(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 81.3 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.